molecular formula C10H20ClNO B2459232 2-Cyclohexyl-morpholine hydrochloride CAS No. 1251023-47-8

2-Cyclohexyl-morpholine hydrochloride

Cat. No. B2459232
CAS RN: 1251023-47-8
M. Wt: 205.73
InChI Key: AVXDALYHVUPFNL-UHFFFAOYSA-N
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Description

2-Cyclohexyl-morpholine hydrochloride is a chemical compound that is a derivative of morpholine . Morpholine is a six-membered heterocyclic compound that features both amine and ether functional groups . It is a base, and when treated with hydrochloric acid, it produces morpholinium chloride .


Synthesis Analysis

The synthesis of morpholine derivatives has been a topic of significant interest due to their widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been reported . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of morpholine is characterized by a six-membered ring containing both nitrogen and oxygen atoms . Theoretical calculations have revealed that structures containing equatorial-chair and axial-chair conformations are the most stable conformers in the gas phase . The morpholine ring plus the substituents on the amino group enables several possible conformers .


Chemical Reactions Analysis

Acid halides, such as this compound, are among the most reactive of carboxylic acid derivatives and can be converted into many other kinds of compounds by nucleophilic acyl substitution mechanisms . The halogen can be replaced by –OH to yield an acid, by –OCOR to yield an anhydride, by –OR to yield an ester, by –NH2 to yield an amide, or by R′ to yield a ketone .

Advantages and Limitations for Lab Experiments

2-Cyclohexyl-morpholine hydrochloride has several advantages for lab experiments. It is readily available and is relatively inexpensive. Moreover, it is stable under normal laboratory conditions and can be stored for long periods of time. However, it has some limitations as well. It is a toxic compound and should be handled with care. Moreover, it is not very soluble in organic solvents, which can limit its applications in some experiments.

Future Directions

There are several future directions for the research on 2-Cyclohexyl-morpholine hydrochloride. One direction is to investigate its potential as a chiral auxiliary in asymmetric synthesis. Another direction is to investigate its potential as a catalyst in various chemical reactions. Moreover, further studies are needed to understand its mechanism of action and its biochemical and physiological effects. Finally, more research is needed to explore its potential as a therapeutic agent in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is widely used in scientific research as a reagent in organic synthesis, a catalyst in various chemical reactions, and a chiral auxiliary in asymmetric synthesis. It has several advantages for lab experiments, but also has some limitations. Further research is needed to explore its potential as a therapeutic agent in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-Cyclohexyl-morpholine hydrochloride is a multistep process that involves the reaction of cyclohexylamine with morpholine in the presence of hydrochloric acid. The reaction mixture is then heated under reflux for several hours until the desired product is obtained. The product is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

2-Cyclohexyl-morpholine hydrochloride is widely used in scientific research as a reagent in organic synthesis. It is used as a catalyst in various chemical reactions, such as the reduction of ketones and aldehydes. It is also used in the synthesis of various pharmaceuticals and agrochemicals. Moreover, it is used as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

2-cyclohexylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h9-11H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXDALYHVUPFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CNCCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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